dimethyl 5-azidoisophthalate
Overview
Description
Dimethyl 5-azidoisophthalate is an organic compound with the molecular formula C10H9N3O4. It is a derivative of isophthalic acid, where two methyl ester groups and an azido group are attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-azidoisophthalate can be synthesized through a multi-step process. One common method involves the nitration of dimethyl isophthalate to form dimethyl 5-nitroisophthalate, followed by reduction to yield dimethyl 5-aminoisophthalate. The final step involves the conversion of the amino group to an azido group using sodium azide under suitable reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-azidoisophthalate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amino group under hydrogenation conditions.
Cycloaddition Reactions: The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Common Reagents and Conditions
Sodium Azide: Used for the azidation of dimethyl 5-aminoisophthalate.
Copper Catalysts: Employed in CuAAC reactions to form triazoles.
Hydrogenation Catalysts: Such as palladium on carbon, used for the reduction of the azido group.
Major Products Formed
1,2,3-Triazoles: Formed through CuAAC reactions.
Dimethyl 5-aminoisophthalate: Formed through the reduction of the azido group.
Scientific Research Applications
Dimethyl 5-azidoisophthalate has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its ability to form stable triazole linkages.
Pharmaceuticals: Utilized in the synthesis of bioactive molecules and drug candidates through click chemistry.
Organic Synthesis: Serves as a versatile intermediate for the preparation of various functionalized compounds.
Mechanism of Action
The mechanism of action of dimethyl 5-azidoisophthalate primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioactive. This reactivity is harnessed in click chemistry to create complex molecules with high precision and efficiency .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-iodoisophthalate: Similar in structure but contains an iodine atom instead of an azido group.
Dimethyl 5-ethynylisophthalate: Contains an ethynyl group, making it suitable for different types of cycloaddition reactions.
Uniqueness
Dimethyl 5-azidoisophthalate is unique due to its azido group, which imparts high reactivity and versatility in forming triazoles through click chemistry. This makes it particularly valuable in materials science and pharmaceutical research .
Properties
IUPAC Name |
dimethyl 5-azidobenzene-1,3-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-16-9(14)6-3-7(10(15)17-2)5-8(4-6)12-13-11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVICRMWRCAUOMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461646 | |
Record name | 1,3-Benzenedicarboxylic acid, 5-azido-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474975-46-7 | |
Record name | 1,3-Benzenedicarboxylic acid, 5-azido-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.